Cas no 67898-04-8 (Acetamide,2-chloro-N-(3-methylbutyl)-N-phenyl-)

Acetamide,2-chloro-N-(3-methylbutyl)-N-phenyl- structure
67898-04-8 structure
Product Name:Acetamide,2-chloro-N-(3-methylbutyl)-N-phenyl-
CAS No:67898-04-8
MF:C13H18ClNO
MW:239.741122722626
CID:519703
PubChem ID:222391
Update Time:2025-04-19

Acetamide,2-chloro-N-(3-methylbutyl)-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-chloro-N-(3-methylbutyl)-N-phenyl-
    • NSC8308
    • 67898-04-8
    • DTXSID40987260
    • 2-chloro-n-(3-methylbutyl)-n-phenylacetamide
    • NSC-8308
    • Inchi: 1S/C13H18ClNO/c1-11(2)8-9-15(13(16)10-14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
    • InChI Key: LZLJJRXSEJFMSR-UHFFFAOYSA-N
    • SMILES: ClCC(N(C1C=CC=CC=1)CCC(C)C)=O

Computed Properties

  • Exact Mass: 239.10784
  • Monoisotopic Mass: 239.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.095
  • Boiling Point: 323.1°C at 760 mmHg
  • Flash Point: 149.2°C
  • Refractive Index: 1.539
  • PSA: 20.31
  • LogP: 3.30450
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